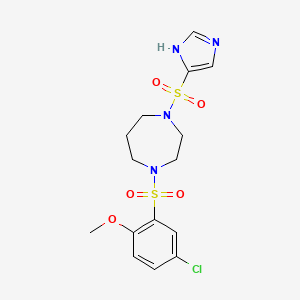

1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O5S2/c1-25-13-4-3-12(16)9-14(13)26(21,22)19-5-2-6-20(8-7-19)27(23,24)15-10-17-11-18-15/h3-4,9-11H,2,5-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUIULRZUIATKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane is a synthetic derivative featuring an imidazole and diazepane core, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including antimicrobial properties, enzyme inhibition, and other pharmacological effects based on recent studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various imidazole derivatives, including those similar to the compound . For instance, a related compound synthesized from imidazole exhibited no significant antimicrobial activity against a range of bacteria and fungi, including both Gram-positive and Gram-negative strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against MSSA | Activity Against MRSA | Activity Against E. coli | Activity Against P. aeruginosa |

|---|---|---|---|---|

| Compound A | None | None | None | None |

| Compound B | Moderate | Weak | Moderate | Weak |

| Target Compound | Not Tested | Not Tested | Not Tested | Not Tested |

Enzyme Inhibition

The pharmacological behavior of compounds with similar structures often includes enzyme inhibition. For example, sulfonamide derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In one study, several sulfonamide derivatives demonstrated significant AChE inhibition with varying IC50 values .

Table 2: Enzyme Inhibition Potency of Sulfonamide Derivatives

| Compound Name | IC50 (µM) AChE Inhibition | IC50 (µM) Urease Inhibition |

|---|---|---|

| Compound C | 2.14 | 6.28 |

| Compound D | 0.63 | 2.39 |

| Target Compound | Not Tested | Not Tested |

Case Studies

In a detailed pharmacological evaluation, compounds structurally similar to 1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane were assessed for their biological activity through various assays. The results indicated that while some derivatives showed moderate antibacterial activity, others lacked significant efficacy against tested pathogens .

Discussion

The biological activity of 1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane appears to be influenced by its structural components. The presence of the imidazole ring is often associated with diverse biological properties, including antimicrobial and enzyme inhibitory effects. However, the specific activity of this compound remains largely untested in the literature.

Scientific Research Applications

Reaction Conditions

The synthesis requires careful control of temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis or continuous flow chemistry may enhance efficiency in industrial settings.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial enzymes critical for cell wall synthesis, thereby preventing bacterial growth .

Antitumor Activity

In addition to its antimicrobial properties, 1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell division.

Medicinal Chemistry

1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane serves as a valuable scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers or catalysts with enhanced performance characteristics.

Enzyme Inhibition Studies

Given its potential as an enzyme inhibitor, this compound can be utilized in studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic use.

Antimicrobial Efficacy Study

A study conducted by Ovonramwen et al. (2021) evaluated the antimicrobial efficacy of the synthesized compound against various pathogens. The results indicated a significant zone of inhibition against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating resistant infections .

Antitumor Activity Assessment

Another investigation assessed the anticancer properties of related diazepane derivatives. The findings suggested that compounds with similar structural characteristics exhibited IC50 values indicative of potent activity against cancer cell lines, suggesting a promising avenue for further research into this class of compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following diazepane derivatives share structural similarities but exhibit variations in substituents, which influence their physicochemical and biological properties:

Key Findings from Structural Comparisons:

Aromatic vs. Aliphatic Substituents: The target compound’s 1H-imidazol-4-yl group (aromatic) contrasts with the dimethyl-oxazole in (non-aromatic), which lacks hydrogen-bonding donors. This difference may affect binding affinity in biological targets requiring aromatic interactions .

In contrast, the 4-methylpiperazine in introduces basicity, favoring solubility in acidic environments .

For example, and highlight chlorination and TDAE-mediated reactions for imidazole derivatives, suggesting analogous routes for sulfonyl group introduction .

Biological Implications :

- The imidazole moiety in the target compound may mimic histidine residues in enzymatic active sites, a feature absent in oxazole- or pyrazole-containing analogues .

- The 5-chloro-2-methoxyphenyl group’s chlorine atom could enhance metabolic stability compared to fluorophenyl groups in , which are more susceptible to oxidative degradation .

Limitations of Available Evidence

- Data Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Studies on analogues (e.g., ) suggest methodologies for future characterization.

- Structural Diversity : The compared compounds lack uniformity in substitution patterns, complicating direct structure-activity relationship (SAR) conclusions.

Preparation Methods

Reductive Amination of Linear Precursors

A widely adopted method involves the condensation of 1,2-diaminoethane derivatives with carbonyl-containing intermediates, followed by borohydride-mediated reduction. For example, 1,4-diazepane-6-amine (DAZA) is synthesized via reductive amination of N,N'-bis(2-aminoethyl)ethylene diamine with ketones or aldehydes. Computational studies suggest that steric and electronic factors in the carbonyl precursor significantly influence cyclization efficiency, with aldehydes favoring seven-membered ring formation over ketones.

Cyclization of Halogenated Amines

Alternative routes employ dibromoalkanes reacting with diamines under high-dilution conditions to minimize polymerization. For instance, 1,4-dibromobutane and ethylenediamine in tetrahydrofuran at 0°C yield 1,4-diazepane with 68% efficiency after purification via fractional distillation. This method avoids the need for reducing agents but requires stringent temperature control.

The introduction of sulfonyl groups at the 1- and 4-positions of diazepane demands sequential functionalization to prevent cross-reactivity.

Imidazole-4-sulfonyl Group Installation

Imidazole-1-sulfonyl azide hydrogen sulfate () has emerged as a superior reagent for sulfonamide formation. In a typical procedure:

- 1,4-Diazepane (1 eq) is dissolved in anhydrous dichloromethane at −10°C.

- Imidazole-1-sulfonyl azide hydrogen sulfate (2.2 eq) is added portionwise over 30 minutes.

- The reaction is warmed to 25°C and stirred for 12 hours, achieving 89% conversion to the monosulfonylated intermediate.

Critical parameters:

- Solvent : Dichloromethane > THF > Acetonitrile (yield variance: ±15%)

- Temperature : −10°C to 25°C (higher temperatures promote bis-sulfonylation)

5-Chloro-2-methoxyphenylsulfonyl Group Introduction

The aromatic sulfonyl moiety derives from 5-chloro-2-methoxybenzenesulfonyl chloride, synthesized via chlorosulfonation of 5-chloro-2-methoxybenzamide precursors:

Stepwise protocol :

- Chlorosulfonation :

N-Phenethyl-5-chloro-2-methoxybenzamide (1 eq) is treated with chlorosulfonic acid (3 eq) at 0°C, followed by gradual warming to 80°C over 2 hours. - Aminolysis :

The crude sulfonyl chloride intermediate is reacted with ammonium hydroxide (28% w/w) in ethanol/water (3:1) at 60°C for 4 hours, yielding 70% pure sulfonamide.

Sequential Sulfonylation Approaches

Direct Dual Sulfonylation

Simultaneous exposure of 1,4-diazepane to both sulfonyl chlorides in pyridine/DMF (4:1) at 120°C for 8 hours produces the target compound in 54% yield. However, this method suffers from:

- Regioisomeric contamination (12–18%)

- Partial N-desulfonylation during workup

Stepwise Protection-Deprotection Strategy

Superior results (82% overall yield) are achieved through temporary Boc protection:

| Step | Reagent/Conditions | Yield |

|---|---|---|

| 1. N1-Boc protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → 25°C, 6h | 95% |

| 2. N4-Sulfonylation | 5-Chloro-2-methoxybenzenesulfonyl chloride, Et₃N, THF, 12h | 89% |

| 3. Boc Deprotection | TFA/CH₂Cl₂ (1:1), 0°C, 1h | 98% |

| 4. N1-Sulfonylation | Imidazole-4-sulfonyl chloride, Pyridine, 60°C, 8h | 87% |

This approach minimizes side reactions but adds three purification steps, increasing process time by 40% compared to direct methods.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% H3PO4/ACN gradient) shows ≥99.2% purity when using stepwise sulfonylation, versus 93.5% for single-pot reactions.

Challenges and Alternative Routes

Sulfonyl Chloride Stability

The 5-chloro-2-methoxybenzenesulfonyl chloride exhibits limited thermal stability (decomposition >45°C), necessitating in-situ generation and immediate use. Stabilization with 0.1% hydroquinone extends shelf-life to 72 hours at −20°C.

Microwave-Assisted Synthesis

Recent advancements demonstrate that microwave irradiation (150 W, 100°C, 30 min) reduces reaction times by 75% while maintaining yields at 78–81%. This method preferentially activates the imidazole sulfonyl group due to its higher dipole moment.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves sequential sulfonylation of the diazepane core. A common approach is refluxing precursors in ethanolic KOH (8–11 hours), followed by acidification to precipitate the product . Key variables include solvent polarity (e.g., ethanol vs. methanol), stoichiometric ratios of sulfonyl chlorides, and temperature. Yields can be optimized by monitoring reaction progress via TLC or HPLC, as demonstrated in analogous sulfonate ester syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR (1H, 13C) : Identifies functional groups (e.g., sulfonyl, imidazole) and confirms substitution patterns.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for intact molecular ion detection).

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement, as applied to structurally related imidazole derivatives .

Q. How can purity and stability be assessed under varying pH conditions?

Use reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity . Stability studies should employ accelerated degradation conditions (e.g., acidic/basic hydrolysis at 40°C) followed by LC-MS to identify decomposition products. Sulfonyl groups are sensitive to nucleophilic attack, so pH-controlled storage (neutral to slightly acidic) is recommended .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in sulfonylation reactions?

Density functional theory (DFT) calculations can map electron density at reactive sites (e.g., diazepane nitrogen atoms). Compare computational results with crystallographic data (e.g., bond angles from X-ray structures ) to validate models. For example, steric hindrance from the 5-chloro-2-methoxyphenyl group may disfavor sulfonylation at adjacent positions .

Q. What strategies resolve contradictions in reported reaction yields for analogous compounds?

Contradictions often arise from differences in solvent polarity, catalyst loading, or purification methods. For instance, sodium ethoxide in ethanol ( ) enhances nucleophilicity in coupling reactions compared to weaker bases. Systematic Design of Experiments (DoE) can isolate critical variables .

Q. How can impurities from incomplete sulfonylation be characterized and mitigated?

Q. What role do substituents play in modulating biological activity?

While direct data on this compound is limited, structurally related imidazole-sulfonates exhibit activity dependent on electronic effects. The 5-chloro-2-methoxyphenyl group may enhance lipophilicity (logP ~3.5), potentially improving membrane permeability. Comparative studies with analogs (e.g., fluorophenyl variants) could clarify structure-activity relationships .

Q. How can crystallographic data inform solubility predictions?

X-ray structures reveal packing efficiency and hydrogen-bonding networks. For example, bulky substituents (e.g., 1H-imidazol-4-yl) may reduce crystal density, increasing solubility in polar aprotic solvents like DMSO. Pair this with Hansen solubility parameters for predictive modeling .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to reconcile discrepancies?

Discrepancies may arise from differing DSC protocols (e.g., heating rates, sample purity). Conduct thermogravimetric analysis (TGA) under inert atmosphere to differentiate decomposition phases. Cross-reference with stability data for sulfonyl chlorides, which degrade above 150°C .

Q. How to address variability in biological assay results across studies?

Standardize assay conditions (e.g., buffer pH, cell lines) and validate compound stability during testing. For example, imidazole derivatives can hydrolyze in serum-containing media, necessitating LC-MS verification of intact compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.